molecular formula C25H20ClFN2O3 B11570185 N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

Cat. No.: B11570185
M. Wt: 450.9 g/mol
InChI Key: YOAPKSXPTDXUKR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield 2-(4-chlorophenoxy)ethyl acetate. Concurrently, 2-fluorobenzoyl chloride is reacted with indole to form 3-(2-fluorobenzoyl)-1H-indole. Finally, these two intermediates are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole ring or the phenoxyethyl side chain.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the fluorobenzoyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-chlorobenzoyl)-1H-indol-1-yl]acetamide
  • N-[2-(4-bromophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
  • N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-methylbenzoyl)-1H-indol-1-yl]acetamide

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is unique due to the presence of both chlorophenoxy and fluorobenzoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C25H20ClFN2O3

Molecular Weight

450.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide

InChI

InChI=1S/C25H20ClFN2O3/c26-17-9-11-18(12-10-17)32-14-13-28-24(30)16-29-15-21(19-5-2-4-8-23(19)29)25(31)20-6-1-3-7-22(20)27/h1-12,15H,13-14,16H2,(H,28,30)

InChI Key

YOAPKSXPTDXUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCCOC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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